7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a thiazole ring, and various functional groups
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility profile of thiazole compounds suggests that the compound’s action may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to modulation of their activity. Additionally, the quinoline core can interact with DNA and RNA polymerases, potentially affecting nucleic acid synthesis .
Cellular Effects
The effects of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . It also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, the compound can enhance antioxidant defenses by upregulating the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication, by intercalating into the DNA strands . This binding prevents the enzyme from properly functioning, leading to DNA damage and cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress and inflammation . At high doses, it can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound can affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and glutathione . These interactions can lead to changes in cellular redox status and overall metabolic activity .
Transport and Distribution
Within cells and tissues, 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion and active transport . The compound interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation within cells . These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7,7-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with enzymes and nucleic acids, which are critical for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiazoles
Scientific Research Applications
7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 7,7-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
7,7-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-14-25-16(12-28-14)13-29-22-17(11-24)20(15-7-5-4-6-8-15)21-18(26-22)9-23(2,3)10-19(21)27/h4-8,12H,9-10,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLDXWNLCIDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C(=O)CC(C3)(C)C)C(=C2C#N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.